Synthesis, Characterization, and Application of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in Drug Discovery
Synthesis, Characterization, and Application of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in Drug Discovery
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Detailing the Cyclocondensation
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Calculating the Mass Shift
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Executive Summary
The pyrazolo[3,4-d]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique hydrogen-bonding vectors, conformational rigidity, and a high degree of tunability. Within this class, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) serves as a critical electrophilic building block. The regioselective installation of the chloride atom at the 7-position leverages the electron-withdrawing nature of the adjacent pyridazine nitrogens, activating the C–Cl bond for facile nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and downstream applications of this highly versatile intermediate .
Physicochemical Profiling
Understanding the structural and physical properties of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is essential for predicting its reactivity and optimizing purification workflows. The quantitative data is summarized in Table 1, derived from established cheminformatics databases .
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
| CAS Registry Number | 1909320-06-4 |
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| Monoisotopic Mass | 182.0359 Da |
| MDL Number | MFCD29762668 |
| SMILES | CC1=NN(C2=C(N=NC=C12)Cl)C |
| InChIKey | QCXJEGBVWWYTJL-UHFFFAOYSA-N |
| Predicted [M+H]+ (m/z) | 183.043 |
Mechanistic Synthesis Workflow
The synthesis of CAS 1909320-06-4 relies on a robust two-step sequence: a hydrazine-mediated cyclocondensation followed by a high-temperature chlorodehydroxylation. This pathway ensures high regioselectivity and preserves the integrity of the pyrazole core .
Synthetic route to CAS 1909320-06-4 via cyclocondensation and chlorination.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and isolate the product with high fidelity.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Objective : Construct the bicyclic core via cyclocondensation.
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Causality & Design : Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy to drive the condensation of hydrazine with both the formyl and ester moieties without inducing thermal degradation. Hydrazine hydrate is utilized as a safe, highly nucleophilic source of nitrogen.
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Step-by-Step Procedure :
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Suspend ethyl 1,3-dimethyl-4-formyl-1H-pyrazole-5-carboxylate (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.
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Add hydrazine hydrate (1.1 equiv) dropwise at room temperature. Note: A slight stoichiometric excess ensures complete consumption of the ester.
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Elevate the temperature to reflux (78 °C) and stir for 2–4 hours.
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Self-Validation : Monitor the reaction via TLC (5% MeOH in DCM). The disappearance of the UV-active starting material indicates completion.
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Cool the mixture to 0 °C. The product inherently crystallizes from the ethanolic solution, allowing for self-validating isolation via vacuum filtration. Wash the filter cake with cold ethanol and dry in vacuo.
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Protocol 2: Chlorodehydroxylation to Yield CAS 1909320-06-4
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Objective : Convert the pyridazin-7-one to the highly reactive 7-chloro electrophile.
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Causality & Design : Phosphorus oxychloride (POCl3) serves a dual role as both solvent and chlorinating agent. It activates the tautomeric enol form of the pyridazinone, generating a dichlorophosphite intermediate. The elevated temperature (100 °C) is critical to overcome the activation barrier for the subsequent nucleophilic displacement by the chloride ion .
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Step-by-Step Procedure :
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Suspend 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1.0 equiv) in neat POCl3 (10 volumes).
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Heat the reaction mixture to 100 °C under an inert argon atmosphere for 3 hours. Note: Strictly anhydrous conditions are paramount to prevent premature hydrolysis of the phosphite intermediate.
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Self-Validation : Monitor via LC-MS. The mass shift from [M+H]+ 165 to [M+H]+ 183 with a characteristic 3:1 chlorine isotope pattern confirms successful conversion.
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Distill off excess POCl3 under reduced pressure. Crucial Safety Step: Removing POCl3 prior to the aqueous quench prevents violent exothermic hydrolysis.
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Carefully quench the concentrated residue by dropwise addition to ice-cold saturated aqueous NaHCO3. This neutralizes the reaction without hydrolyzing the newly formed C–Cl bond.
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Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield the target 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.
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Downstream Medicinal Chemistry Applications
The 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine core is a highly sought-after intermediate for generating diverse libraries of bioactive compounds. Its primary utility lies in its susceptibility to nucleophilic attack and palladium-catalyzed cross-coupling.
Derivatives synthesized from this core have demonstrated significant efficacy across multiple therapeutic areas. For instance, SNAr reactions with various anilines yield potent kinase inhibitors (e.g., targeting FGFR and GSK-3), while cross-coupling with aryl boronic acids generates compounds with strong inhibitory activity against phosphodiesterase 5 (PDE5) and viral targets such as the Zika virus (ZIKV) NS2B-NS3 protease .
Downstream diversification of the 7-chloro building block in medicinal chemistry.
References
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Title : 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1909320-06-4) Chemical Properties and Safety Data Source : NextSDS URL : [Link]
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Title : PubChemLite - 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine (C7H7ClN4) Source : Université du Luxembourg (LCSB) URL : [Link]
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Title : ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies Source : ACS Omega (American Chemical Society) URL :[Link]
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Title : Synthesis and Evaluation of Some Pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL : [Link]
- Title: Azole-fused pyridazin-3(2h)-one derivatives (WO2021055326A1)
